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molecular formula C11H10N2O2S B1661183 Ethyl 2-pyridin-2-yl-1,3-thiazole-5-carboxylate CAS No. 886370-79-2

Ethyl 2-pyridin-2-yl-1,3-thiazole-5-carboxylate

Cat. No. B1661183
M. Wt: 234.28
InChI Key: ICDLTTIWSRKQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795249B2

Procedure details

A mixture of bromo(pyridine-2-yl)zinc (0.5 M in THF, 1.27 mL), ethyl 2-bromo-1,3-thiazole-5-carboxylate (0.063 mL, 0.42 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 g, 0.02 mmol) in 1,4-dioxane (3 mL) and water (0.03 mL) was subjected to MWI at 120° C. for 10 min. The reaction mixture was diluted with water and extracted with EtOAc. The organic solutions were combined, dried over Na2SO4, filtered, and concentrated to give ethyl 2-pyridin-2-yl-1,3-thiazole-5-carboxylate (0.12 g) which was used without further purification. LCMS: (FA) ES+ 235.
Name
bromo(pyridine-2-yl)zinc
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.03 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[Zn][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.Br[C:10]1[S:11][C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][N:14]=1>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:10]1[S:11][C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][N:14]=1 |^1:30,32,51,70|

Inputs

Step One
Name
bromo(pyridine-2-yl)zinc
Quantity
1.27 mL
Type
reactant
Smiles
Br[Zn]C1=NC=CC=C1
Name
Quantity
0.063 mL
Type
reactant
Smiles
BrC=1SC(=CN1)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.03 mL
Type
solvent
Smiles
O
Name
Quantity
0.02 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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